molecular formula C10H8N2S B1312264 Quinoline-4-carbothioamide CAS No. 74585-98-1

Quinoline-4-carbothioamide

Cat. No. B1312264
CAS RN: 74585-98-1
M. Wt: 188.25 g/mol
InChI Key: CVBYCKKBOIJRTK-UHFFFAOYSA-N
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Description

Quinoline-4-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .


Synthesis Analysis

Quinoline-4-carbothioamide can be synthesized through various methods. Transition metal-catalyzed synthetic methods have been dominant for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A specific synthesis method for Quinoline-4-carbothioamide was not found in the search results.


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

1. Immunomodulating Agents

Quinoline-3-carbothioamides, closely related to Quinoline-4-carbothioamide, have been studied for their immunomodulating activities. These compounds, including their analogues, have shown promising results in inhibiting T-cell independent antibody production and effectiveness in nephritis models (Tojo et al., 2002).

2. Antimicrobial Activities

Research has focused on the development of quinoline derivatives for their antimicrobial properties. Quinoline-4-carbothioamide analogues have shown effectiveness against various strains of microorganisms. This includes novel derivatives synthesized via Ullmann coupling reactions (Patel et al., 2018) and compounds characterized for antimicrobial activity evaluation (Özyanik et al., 2012).

3. Anti-Tubercular and Anticancer Activities

Quinoline-based pyrazolines derivatives, including those related to Quinoline-4-carbothioamide, have been synthesized and shown moderate to good activity against M. tuberculosis. They also exhibited significant anticancer activity in various assays (Pattanashetty et al., 2018).

4. Cancer Drug Development

Quinoline compounds, including Quinoline-4-carbothioamide derivatives, are extensively used in cancer drug development. They are known for their anticancer activities, mechanisms of action, and selective activity against various cancer drug targets (Solomon & Lee, 2011).

5. Optical and Biological Probes

Quinoline derivatives have been explored for their potential as cellular probes due to their optical and biological properties. They have been found to be useful in cellular staining, demonstrating efficient penetration into cell organelles with good overall fluorescence and lack of toxicity (Czaplińska et al., 2017).

6. Antimicrobial Potential and Synthesis

N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, related to Quinoline-4-carbothioamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as new bioactive templates for future drug development (Bello et al., 2017).

Future Directions

Quinoline and its functionalized derivatives have shown potential in various therapeutic applications . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

quinoline-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBYCKKBOIJRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418750
Record name quinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-4-carbothioamide

CAS RN

74585-98-1
Record name quinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AA Poluikova, AY Platonova - Chimica Techno Acta. 2016. Vol. 3.№ 3, 2016 - elar.urfu.ru
The regulations of the pilot production of (3aS*,4R*)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]quinoline-4-carbothioamide designed in Ltd. U-Synthesis is presented in the …
Number of citations: 5 elar.urfu.ru
Y Walunj, A Shinde, K Borde, Y Abhale… - Polycyclic Aromatic …, 2022 - Taylor & Francis
A new series of 4-aryl-2-(naphthalen-1-yl)thiazole (7a-b), 4-aryl/pyridyl-2-(2-substituted quinolin-4-yl)thiazole (13a-o) and 4-(pyridin-4-yl)-2-(quinolin-4-yl)thiazole (15) have been …
Number of citations: 1 www.tandfonline.com
VO Filimonov, VT Abaev, TV Beryozkina… - Chemistry of …, 2016 - Springer
… The final verdict in favor of the structure of tetrazolo[1,5-a]-quinoline-4-carbothioamide for products 3a–k was made on the basis of X-ray structural analysis of a single crystal of …
Number of citations: 4 link.springer.com
V Tkach, SC de Oliveira, R Ojani, OV Elenich… - Chimica Techno Acta …, 2016 - elar.urfu.ru
… The regulations of the pilot production of (3aS*,4R*)-4-cyano-1,2,3,3а,4,5-hexahydro-1Нpyrrolo[1,2-а]quinoline-4-carbothioamide designed in Ltd. U-Synthesis is presented in the …
Number of citations: 4 elar.urfu.ru

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